![molecular formula C20H26N2Si2 B12630157 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole CAS No. 920984-33-4](/img/structure/B12630157.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole is a chemical compound with the molecular formula C20H26N2Si2 It is a member of the pyrazole family, characterized by the presence of a pyrazole ring substituted with silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a silylated acetylene derivative in the presence of a catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
化学反应分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the silyl groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silyl groups can yield silanols, while substitution reactions can introduce new functional groups onto the phenyl rings.
科学研究应用
4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
Trimethylsilyl ether: Commonly used as a protecting group for alcohols in organic synthesis.
Tert-butyldimethylsilyl ether: Another protecting group with increased resistance to hydrolysis.
Triisopropylsilyl ether: Known for its stability and selectivity in protecting group chemistry.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups on the pyrazole ring. This dual silylation provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
920984-33-4 |
|---|---|
分子式 |
C20H26N2Si2 |
分子量 |
350.6 g/mol |
IUPAC 名称 |
dimethyl-phenyl-(1-phenyl-3-trimethylsilylpyrazol-4-yl)silane |
InChI |
InChI=1S/C20H26N2Si2/c1-23(2,3)20-19(24(4,5)18-14-10-7-11-15-18)16-22(21-20)17-12-8-6-9-13-17/h6-16H,1-5H3 |
InChI 键 |
JDCOIPXDBPUPSH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=NN(C=C1[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


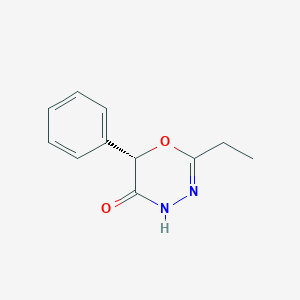
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
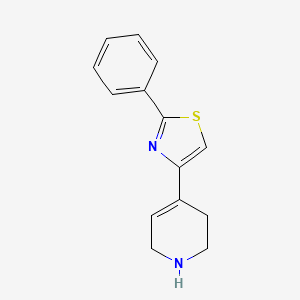
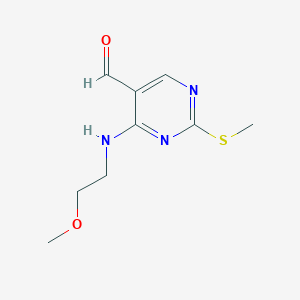
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
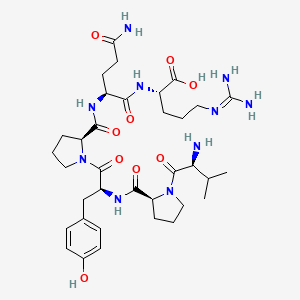

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
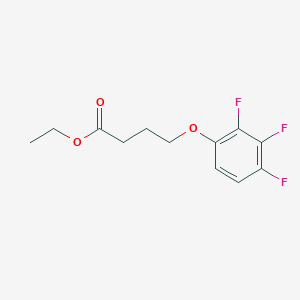
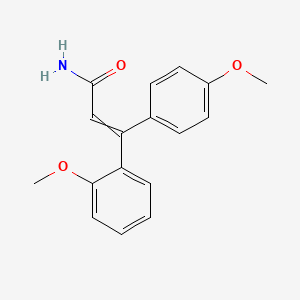
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
